Tianeptine Impurity E

CAS No.: 768351-55-9

Cat. No.: VC8352675

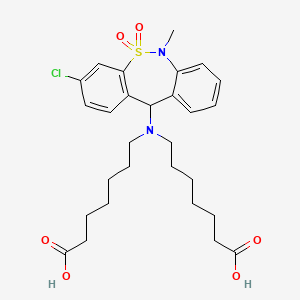

Molecular Formula: C28H37ClN2O6S

Molecular Weight: 565.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 768351-55-9 |

|---|---|

| Molecular Formula | C28H37ClN2O6S |

| Molecular Weight | 565.1 g/mol |

| IUPAC Name | 7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid |

| Standard InChI | InChI=1S/C28H37ClN2O6S/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35) |

| Standard InChI Key | KVNWABLEZYXEOG-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O |

| Canonical SMILES | CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Tianeptine Impurity E is systematically named according to IUPAC conventions as 7-[6-carboxyhexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c] benzothiazepin-11-yl)amino]heptanoic acid. Its structure integrates a dibenzothiazepine ring system substituted with chlorine and methyl groups, along with two heptanoic acid chains (Table 1) .

Table 1: Key Chemical Identifiers of Tianeptine Impurity E

| Property | Value |

|---|---|

| CAS Registry Number | 768351-55-9 |

| Molecular Formula | |

| Molecular Weight | 565.1 g/mol |

| Synonyms | Tianeptine sodium impurity E [EP], F8Z273X397 |

| SMILES | CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)O)CCCCCCC(=O)O |

Structural Features and Computed Properties

The compound’s dibenzothiazepine core is characterized by a sulfur atom bridging two benzene rings, with a chloro group at position 3 and a methyl group at position 6. The two heptanoic acid side chains contribute to its high molecular weight and polarity. Key computed properties include:

-

Hydrogen Bond Donors/Acceptors: 2 donors and 8 acceptors, facilitating interactions in aqueous environments .

-

Topological Polar Surface Area (TPSA): 124 Ų, reflective of its solubility profile .

The presence of two carboxylic acid groups () confers pH-dependent ionization, influencing its chromatographic behavior in analytical assays .

Synthesis and Origin in Pharmaceutical Production

Tianeptine Impurity E is hypothesized to form during the synthesis of tianeptine sodium, either via incomplete purification of intermediates or through degradation pathways. The dibenzothiazepine scaffold is synthesized through cyclization reactions involving thiol-containing precursors, with subsequent alkylation introducing the heptanoic acid chains . Chlorination at position 3 likely occurs early in the synthesis, while methylation at position 6 may involve nucleophilic substitution. Analytical studies suggest that Impurity E arises from over-alkylation or residual intermediates during the final stages of tianeptine production .

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method has been developed for quantifying Tianeptine Impurity E in pharmaceutical formulations (Table 2) . The method employs a gradient elution system with methanol, acetonitrile, and phosphate buffer (pH 3.0), achieving baseline separation of Impurity E from tianeptine sodium and other related substances.

Table 2: HPLC Parameters for Tianeptine Impurity E Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm × 4.6 mm, 5 µm |

| Mobile Phase A | Methanol:ACN:Buffer (21:31.5:47.5) |

| Mobile Phase B | Methanol:Buffer:ACN (20:20:60) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time | ~25.8–25.9 minutes |

Method Validation

The method demonstrates excellent specificity, with resolution >2.0 between Impurity E and tianeptine sodium. System suitability parameters include:

Linearity studies confirm a correlation coefficient () >0.999 over a range of 0.05–150% of the specification limit, with a limit of quantification (LOQ) of 0.002 µg/mL .

Pharmacological and Regulatory Significance

Toxicological Considerations

While Tianeptine Impurity E lacks intrinsic pharmacological activity, its presence in drug products is tightly controlled due to potential toxicological risks. The European Pharmacopoeia (EP) designates it as a "qualified impurity," requiring levels to remain below 0.15% in tianeptine sodium formulations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume